(Z)-isopropyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-Isopropyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a Z-configured benzylidene substituent at position 2 of the benzofuran core, a 3-oxo group, and an isopropyl ester-linked acetate moiety at position 5. The Z-stereochemistry ensures optimal spatial arrangement for interactions with biological targets, while the 2-methylbenzylidene group contributes steric bulk and electron-donating effects.
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-8-9-17-18(11-16)26-19(21(17)23)10-15-7-5-4-6-14(15)3/h4-11,13H,12H2,1-3H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJLZJHWZATEQY-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-isopropyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known by its CAS number 623121-48-2, is an organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and antioxidant properties. This article aims to compile and analyze various research findings regarding its biological activity.
- Molecular Formula : C21H20O5
- Molecular Weight : 352.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through various assays focusing on its cytotoxicity against cancer cell lines and its antimicrobial effects.
Antitumor Activity
Research indicates that compounds similar to this compound demonstrate significant cytotoxic effects against various tumor cell lines. For instance, a study employing the MTT assay revealed that related compounds exhibited IC50 values indicating potent growth inhibition in cancer cells (Table 1).
| Compound | IC50 (pM) | Cell Line |
|---|---|---|
| Compound A | 111.63 | KB cells |
| Compound B | 160.68 | SK-MEL-3 cells |
| Compound C | 99.61 | NIH 3T3 fibroblasts |
The data suggest that the benzofuran moiety plays a crucial role in enhancing the cytotoxic effects of these compounds.
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promising results in antimicrobial assays. For example, it was tested against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated effective inhibition of bacterial growth at concentrations as low as 1000 µg/mL against Staphylococcus epidermidis and other pathogens.
The precise mechanism by which this compound exerts its biological effects remains an area of ongoing research. However, preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cellular signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antitumor Effects :
A study conducted on a series of benzofuran derivatives demonstrated that modifications to the benzofuran structure significantly influenced their cytotoxicity. The study found that introducing an isopropyl group at specific positions enhanced the antitumor activity against human cancer cell lines. -
Case Study on Antimicrobial Effects :
Another investigation focused on the antimicrobial properties of related compounds showed that those with a similar structural framework exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Ester Group
Benzylidene Substituents
- Target Compound : Features a 2-methylbenzylidene group, providing moderate steric hindrance and electron-donating effects via methyl’s inductive (+I) effect.
- : Substitutes benzylidene with a 2-methyl-2H-chromen-3-yl group, introducing a fused benzopyran system.
- : Employs a 3-fluorobenzylidene group. Fluorine’s strong electron-withdrawing (-I) effect increases polarity and hydrogen-bonding capacity, which may enhance target selectivity .
- : Uses a 4-tert-butylbenzylidene group. The bulky tert-butyl substituent significantly increases steric hindrance and lipophilicity (logP = 5.2), favoring hydrophobic interactions but reducing solubility .
Core Structure
- The chromenyl analog () replaces the benzofuran core with a benzopyran system, altering aromaticity and electronic delocalization.
Physicochemical Properties
Table 1. Comparative physicochemical properties. PSA: Polar Surface Area.
Q & A
Q. What synthetic strategies are effective for preparing (Z)-isopropyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how can reaction conditions be optimized?
Methodological Answer :
- Key Steps :
Benzofuran Core Formation : Use [3,3]-sigmatropic rearrangement to construct the dihydrobenzofuran scaffold, as demonstrated in analogous syntheses .
Benzylidene Introduction : Employ Knoevenagel condensation between 3-oxo-2,3-dihydrobenzofuran and 2-methylbenzaldehyde under acidic conditions.
Acetate Esterification : React the phenolic oxygen with isopropyl bromoacetate in the presence of NaH/THF as a base (0°C to room temperature) .
- Optimization Table :
| Step | Reagent/Condition | Yield Improvement Tips |
|---|---|---|
| Benzylidene Formation | Acetic acid, reflux | Use molecular sieves to remove water and shift equilibrium |
| Esterification | NaH in dry THF | Ensure anhydrous conditions to prevent hydrolysis |
Q. How can the structure and purity of this compound be validated?
Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Compare - and -NMR shifts with analogous benzofuran derivatives (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~12–14 minutes (based on structurally similar compounds) .
Q. What are the preliminary biological activity assessment protocols for this compound?
Methodological Answer :
- In Vitro Assays :
- Antioxidant Activity : DPPH radical scavenging assay (IC determination at 517 nm) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
- Dosage Range : Test concentrations from 1 μM to 100 μM to establish dose-response curves .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer :
- PPE Requirements : Chemical safety goggles, nitrile gloves, and lab coats .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., THF, bromoacetate) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., [3,3]-sigmatropic rearrangement) be elucidated?
Methodological Answer :
Q. What are the degradation pathways of this compound under environmental or physiological conditions?
Methodological Answer :
- Hydrolysis Studies : Incubate in pH 7.4 buffer (37°C) and monitor via HPLC for ester cleavage .
- Photostability : Expose to UV light (254 nm) and identify photoproducts using LC-MS .
Q. Which advanced analytical techniques resolve structural ambiguities (e.g., Z/E isomerism)?
Methodological Answer :
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Methodological Answer :
Q. What methodologies assess the compound’s environmental impact and ecotoxicity?
Methodological Answer :
- Biodegradation Tests : OECD 301F protocol to measure % mineralization in 28 days .
- Algal Toxicity : Expose Chlorella vulgaris to 0.1–10 mg/L and monitor growth inhibition .
Q. How can computational modeling predict physicochemical properties (e.g., logP, solubility)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
